Home > Products > Screening Compounds P128421 > Amyloid beta-protein (17-42)
Amyloid beta-protein (17-42) - 155178-13-5

Amyloid beta-protein (17-42)

Catalog Number: EVT-454269
CAS Number: 155178-13-5
Molecular Formula: C119H194N28O33S
Molecular Weight: 2577 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Amyloid beta-protein (1-42)

Relevance: Amyloid beta-protein (1-42) is directly related to Amyloid beta-protein (17-42) as it represents the full-length peptide from which Amyloid beta-protein (17-42) is derived. Amyloid beta-protein (17-42) is a fragment of Amyloid beta-protein (1-42), lacking the N-terminal 16 amino acid residues. Despite the truncation, both peptides share a significant portion of their primary structure, particularly the C-terminal region, which is crucial for their aggregation properties and biological activities. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Amyloid beta-protein (1-40)

Relevance: Amyloid beta-protein (1-40) shares significant structural homology with Amyloid beta-protein (17-42) as both are derived from the same precursor, APP, and possess overlapping amino acid sequences. The primary structural difference lies in their C-termini, with Amyloid beta-protein (1-40) lacking the last two residues (Ile-Ala) present in Amyloid beta-protein (1-42). This seemingly minor distinction leads to significant differences in their aggregation kinetics, fibril morphologies, and potentially, their roles in AD pathogenesis. [, , , , , , ]

Amyloid beta-protein (17-40)

Relevance: Amyloid beta-protein (17-40) is closely related to Amyloid beta-protein (17-42) as it shares the same N-terminal starting point (Leu17) and only differs by the absence of the last two C-terminal residues (Ile-Ala) present in Amyloid beta-protein (17-42). This structural similarity makes it a valuable comparative tool to investigate the specific roles of those C-terminal residues in aggregation, plaque formation, and neurotoxicity, providing insights into the differential behavior of Amyloid beta-protein (17-42). [, , ]

References:

Amyloid beta-protein (1-40)(D23N)

Relevance: While not directly derived from Amyloid beta-protein (17-42), Amyloid beta-protein (1-40)(D23N) provides insights into the impact of specific amino acid substitutions on the structure and aggregation properties of Aβ peptides, including Amyloid beta-protein (17-42). The D23N mutation, although located outside the 17-42 region, highlights the importance of electrostatic interactions involving residues like D23 and K28 in the overall stability and aggregation propensity of Aβ. This knowledge is crucial for understanding the structural factors influencing Amyloid beta-protein (17-42)'s behavior and its role in amyloid formation. [, ]

Source and Classification

Amyloid beta-protein is produced through the proteolytic cleavage of the amyloid precursor protein by beta-secretase and gamma-secretase enzymes. This process occurs within neuronal cells and can yield various isoforms, with amyloid beta (1-40) and amyloid beta (1-42) being the most studied. The 17-42 fragment is particularly relevant as it represents a portion of the longer amyloid beta peptides that are more prone to aggregation and toxicity .

Synthesis Analysis

Methods and Technical Details

Recent advancements have included the use of preformed aminoacyl fluorides to enhance yield and purity during synthesis. For example, employing techniques that mitigate aggregation, such as using basic buffers during purification, has shown promise in obtaining higher quality peptides . The purification process typically involves high-performance liquid chromatography to isolate the desired product from aggregates.

Molecular Structure Analysis

Structure and Data

The molecular structure of amyloid beta-protein (17-42) reveals significant conformational dynamics. Studies using nuclear magnetic resonance spectroscopy have indicated that this peptide can adopt multiple structural states, including alpha-helical and beta-sheet conformations. The propensity for beta-sheet formation is crucial for its aggregation into fibrils, which are characteristic of amyloid plaques found in Alzheimer's disease .

The structural data suggests that residues at positions 17 to 42 play a critical role in stabilizing these conformations, with hydrophobic interactions being a key factor in promoting aggregation. The C-terminal region particularly influences the stability and morphology of amyloid fibrils .

Chemical Reactions Analysis

Reactions and Technical Details

Amyloid beta-protein (17-42) undergoes several chemical reactions that facilitate its aggregation into oligomers and fibrils. The primary reaction involves intermolecular hydrogen bonding and hydrophobic interactions among peptide chains, leading to the formation of stable aggregates.

Additionally, modifications such as oxidation or phosphorylation can affect its aggregation kinetics and toxicity. These reactions can alter the peptide's conformation, enhancing its ability to form oligomers that are neurotoxic . Understanding these reactions is essential for developing therapeutic strategies aimed at inhibiting amyloid aggregation.

Mechanism of Action

Process and Data

The mechanism by which amyloid beta-protein (17-42) contributes to neurotoxicity involves several steps:

  1. Aggregation: The peptide aggregates into soluble oligomers that can disrupt cellular function.
  2. Neurotoxicity: These oligomers induce oxidative stress, inflammation, and synaptic dysfunction in neurons.
  3. Plaque Formation: Over time, these aggregates accumulate to form insoluble fibrils that contribute to plaque formation in the brain .

Research has shown that an imbalance between production and clearance of amyloid beta peptides leads to their accumulation, which is central to Alzheimer's disease pathology .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Amyloid beta-protein (17-42) exhibits distinct physical properties:

  • Molecular Weight: Approximately 3000 Da.
  • Solubility: Tends to aggregate in aqueous solutions, making it challenging to maintain in a monomeric form.
  • Stability: Its stability is influenced by environmental factors such as pH and ionic strength.

Chemical properties include:

  • Hydrophobicity: High hydrophobicity contributes to its aggregation propensity.
  • Reactivity: Susceptible to oxidation which can modify its structure and function .

These properties are critical in understanding its role in disease mechanisms and potential therapeutic interventions.

Applications

Scientific Uses

Amyloid beta-protein (17-42) serves several important roles in scientific research:

  • Alzheimer's Disease Research: It is extensively studied for its role in Alzheimer’s disease pathology.
  • Drug Development: Understanding its aggregation mechanisms aids in developing inhibitors that could prevent plaque formation.
  • Biomarker Studies: Levels of amyloid beta peptides are investigated as potential biomarkers for early diagnosis of Alzheimer's disease.

Research continues to explore therapeutic approaches targeting amyloid beta aggregation as a means to mitigate Alzheimer’s disease progression .

Structural Characterization of Aβ17-42

Primary Amino Acid Sequence and Isoform Variants

The amyloid beta-protein fragment 17–42 (Aβ17–42), historically designated p3 peptide, is a 26-amino acid polypeptide with the primary sequence LVFFAEDVGSNKGAIIGLMVGGVVIA [1] [10]. This peptide is generated via sequential proteolytic cleavage of the amyloid precursor protein (APP): α-secretase cleaves within the Aβ domain (between Lys16-Leu17), followed by γ-secretase-mediated cleavage at positions 40 or 42 [2] [7]. Two major isoforms exist: Aβ17–40 (p340) and Aβ17–42 (p342), differentiated solely by C-terminal length [5]. The truncation of residues 1–16 eliminates N-terminal hydrophilic domains (e.g., metal-binding site His6, charged residues Glu3/Arg5), resulting in a markedly hydrophobic profile relative to full-length Aβ1–42 [5] [7].

Table 1: Key Isoforms of Aβ17–42 and Comparative Features

IsoformLength (aa)Amino Acid SequenceRelative HydrophobicityPrimary Source
Aβ17–42 (p342)26LVFFAEDVGSNKGAIIGLMVGGVVIAHighDiffuse plaques in AD/DS brains
Aβ17–40 (p340)24LVFFAEDVGSNKGAIIGLMVGGVVModerateCerebrospinal fluid, senile plaques
Aβ1–4242DAEFRH...MVGGVVIAModerate (N-term hydrophilic)Neuritic plaques

Secondary and Tertiary Structural Features

NMR and X-ray Crystallography Findings

Aβ17–42 adopts a U-shaped β-hairpin motif in fibrillar states, stabilized by:

  • A salt bridge between D23–K28 anchoring a reverse turn at residues 24–28 [4] [6].
  • Parallel, in-register β-sheets: β1 strand (residues 17–26) and β2 strand (residues 31–42) connected by a loop (residues 27–30) [4].
  • Hydrophobic packing involving I31, I41, M35, and V40, forming a steric zipper at the C-terminal interface [4] [6].

X-ray crystallography of Aβ18–41 embedded in a shark immunoglobulin scaffold (PDB: 3OVJ) revealed a tightly associated dimer with antiparallel β-sheet alignment. The structure confirms:

  • Cross-β spine architecture with intermolecular hydrogen bonding.
  • M35–M35 contact dominating hydrophobic core stabilization [3].

Solid-state NMR of Aβ17–42 fibrils demonstrates polymorphism:

  • Parallel β-sheet organization predominates, but antiparallel arrangements compete thermodynamically [6].
  • Turn conformation variability (residues 27–30) dictates β-sheet registry and oligomer stability [6].

Table 2: Structural Techniques Applied to Aβ17–42 Characterization

MethodKey FindingsResolution/ Limitations
X-ray crystallography (IgNAR-fused)Dimeric interface; M35–M35 steric zipper2.05 Å (artificial scaffold may constrain dynamics)
ssNMR (fibrils)U-turn at D23–K28; parallel in-register β-sheetsAtomic-level backbone constraints; limited side-chain data
Cryo-EM (oligomers)Annular, pore-like assemblies (diameter: 8–12 nm)10–20 Å; heterogeneity complicates reconstruction

Molecular Dynamics Simulations of Conformational Dynamics

All-atom simulations (explicit solvent, 30–100 ns trajectories) reveal:

  • Oligomer stability: Parallel hexamers exhibit lower free energy (−210 kcal/mol) than antiparallel assemblies due to optimized hydrophobic contact surfaces [4] [6].
  • Hydrated cavities: Intramolecular turns generate 6–7 Å pores enabling water/ion conductance along the fibril axis [4].
  • Mutation impacts:
  • E22G (Arctic mutation) disrupts D23–K28 salt bridges, accelerating β-sheet rearrangement.
  • M35A abolishes steric zipper formation, reducing fibril stability by 40% [4].
  • Membrane interactions: Aβ17–42 spontaneously inserts into lipid bilayers via C-terminal residues (G38–V40), forming β-barrel-like pores [5].

Comparative Analysis with Full-Length Aβ1–42

Biophysical Properties:

  • Aggregation kinetics: Aβ17–42 aggregates 2-fold faster than Aβ1–42 (t50 = 5.7 ± 0.8 h vs. 12.3 ± 1.2 h at 10 μM, pH 7.4), with secondary nucleation dominating both [5].
  • Fibril morphology: Aβ17–42 fibrils are shorter (50–200 nm vs. 500–1000 nm) and less twisted than Aβ1–42 fibrils, though both bind Thioflavin-T equivalently [5] [6].
  • Solubility: Aβ17–42 requires alkaline conditions (pH 10) for initial solubilization due to extreme hydrophobicity [5].

Structural Divergence:

FeatureAβ17–42Aβ1–42
N-terminal domainAbsent (lacks residues 1–16)Present (hydrophilic, metal-binding)
Core amyloidogenic regionLVFF (residues 17–20) intactLVFF (residues 17–20) identical
Tertiary stabilizationM35–M35 steric zipper criticalD23–K28 salt bridge + hydrophobic C-terminal core
Oligomer typesAnnular pores, amorphous aggregatesGlobular oligomers, protofibrils

Cross-Seeding Specificity:

Aβ17–42 cross-seeds Aβ1–42 fibrillization only when C-terminal lengths match:

  • p342 seeds Aβ1–42 fibrils (not Aβ1–40).
  • p340 seeds Aβ1–40 fibrils (not Aβ1–42) [5].This implies shared C-terminal structural templates dictate seeding compatibility.

Pathological Significance:

  • Aβ17–42 is a major component of diffuse preamyloid deposits in Down’s syndrome (DS) and Alzheimer’s disease (AD) [10].
  • Its hydrophobic core (residues 30–42) contains 100% of predicted aggregation "hot spots" identified in Aβ1–42, explaining rapid self-assembly [2] [5].

Table 3: Functional Comparison of Aβ17–42 and Aβ1–42

PropertyAβ17–42Aβ1–42Biological Implication
Membrane disruptionForms stable ion channels (patch-clamp)Transient pore formationp3 causes sustained Ca2+ influx
NeurotoxicityEC50 = 15 μM (primary neurons)EC50 = 8 μMBoth induce caspase-3 activation
Plaque associationDiffuse deposits (Congo red-negative)Dense-core plaques (Congo red+)p3 defines preamyloid lesions

Concluding Remarks

Aβ17–42 adopts a U-shaped β-hairpin stabilized by hydrophobic packing and salt bridges, with structural polymorphism arising from turn dynamics. Its accelerated aggregation, cross-seeding specificity, and pore-forming capability underscore a significant, though historically underestimated, role in amyloid pathology. Future structural studies should target metastable oligomers to elucidate mechanisms of membrane disruption.

Properties

CAS Number

155178-13-5

Product Name

Amyloid beta-protein (17-42)

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C119H194N28O33S

Molecular Weight

2577 g/mol

InChI

InChI=1S/C119H194N28O33S/c1-25-65(18)96(113(173)127-55-86(152)131-77(47-59(6)7)106(166)135-76(43-45-181-24)104(164)142-91(60(8)9)111(171)125-52-84(150)123-53-88(154)140-93(62(12)13)115(175)144-95(64(16)17)116(176)147-97(66(19)26-2)117(177)130-70(23)119(179)180)146-118(178)98(67(20)27-3)145-100(160)68(21)128-85(151)54-124-102(162)74(40-34-35-44-120)134-108(168)80(50-83(122)149)137-110(170)82(57-148)132-87(153)56-126-112(172)92(61(10)11)143-109(169)81(51-90(157)158)138-103(163)75(41-42-89(155)156)133-99(159)69(22)129-105(165)78(48-71-36-30-28-31-37-71)136-107(167)79(49-72-38-32-29-33-39-72)139-114(174)94(63(14)15)141-101(161)73(121)46-58(4)5/h28-33,36-39,58-70,73-82,91-98,148H,25-27,34-35,40-57,120-121H2,1-24H3,(H2,122,149)(H,123,150)(H,124,162)(H,125,171)(H,126,172)(H,127,173)(H,128,151)(H,129,165)(H,130,177)(H,131,152)(H,132,153)(H,133,159)(H,134,168)(H,135,166)(H,136,167)(H,137,170)(H,138,163)(H,139,174)(H,140,154)(H,141,161)(H,142,164)(H,143,169)(H,144,175)(H,145,160)(H,146,178)(H,147,176)(H,155,156)(H,157,158)(H,179,180)/t65-,66-,67-,68-,69-,70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,91-,92-,93-,94-,95-,96-,97-,98-/m0/s1

InChI Key

IJFDWFCPZVWUDC-FWKDGKLYSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N

Synonyms

Abeta 17-42
amyloid beta-protein (17-42)
beta-amyloid peptide 17-42

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.